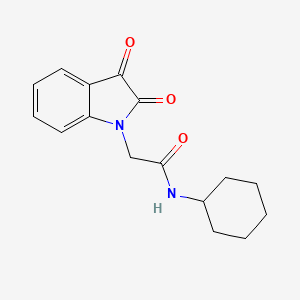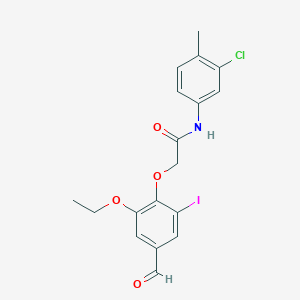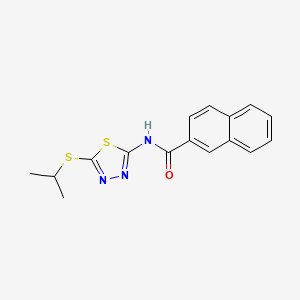
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that belongs to the class of thiadiazole derivatives
科学的研究の応用
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide to form the intermediate 2-naphthoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazole derivatives.
類似化合物との比較
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Uniqueness
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to the presence of the isopropylthio group, which enhances its biological activity and specificity compared to other similar compounds. The isopropylthio group provides a balance between hydrophobicity and steric hindrance, making it more effective in interacting with molecular targets.
特性
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXGYRJYIZYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
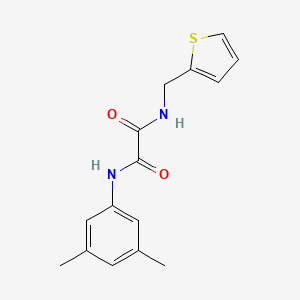
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)
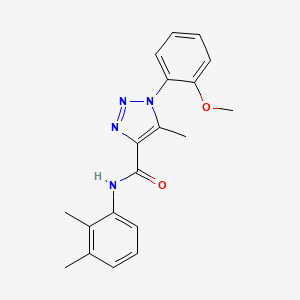
![8-[((1Z,3Z)-3-bromo-4-phenyl-1-azabuta-1,3-dienyl)amino]-7-[(2-chlorophenyl)me thyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
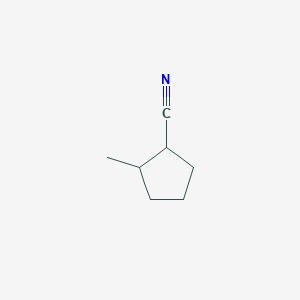
![6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride](/img/structure/B2739247.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate](/img/structure/B2739251.png)
![3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one](/img/structure/B2739253.png)
![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)
![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)
